molecular formula C18H19N5O2 B2767687 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896674-23-0

8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2767687
CAS RN: 896674-23-0
M. Wt: 337.383
InChI Key: STYWZDDXDWKGCA-UHFFFAOYSA-N
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Description

8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CP-673451, is a potent inhibitor of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. CP-673451 has shown promising results in preclinical studies as a potential treatment for cancer, and its mechanism of action and physiological effects are currently under investigation.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Dimethylphenyl-imidazopurinedione derivatives have shown promise as potential drug candidates. Researchers explore their pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects. By modifying the substituents on the imidazo[2,1-f]purine scaffold, scientists aim to design novel compounds with improved bioactivity and reduced side effects .

Chiral Stationary Phases in Chromatography

Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) serves as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its enantioselective properties make it valuable for separating and analyzing chiral compounds. Researchers investigate its applications in pharmaceutical, environmental, and food analysis .

Anticancer Activity

Dimethylphenyl-imidazopurinedione derivatives have been evaluated for their anticancer potential. Researchers study their effects on cancer cell lines, exploring mechanisms of action and identifying lead compounds for further development. One example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-hydroxyethyl)-2-methylbenzamide , which exhibits promising activity against cancer cells .

properties

IUPAC Name

6-(3,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-9-6-10(2)8-13(7-9)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYWZDDXDWKGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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